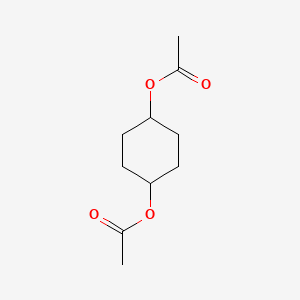![molecular formula C11H8BrClN2OS B1633847 2-氯乙酰胺-N-[4-(4-溴苯基)-1,3-噻唑-2-基] CAS No. 6125-32-2](/img/structure/B1633847.png)
2-氯乙酰胺-N-[4-(4-溴苯基)-1,3-噻唑-2-基]
描述
“N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide” is a synthesized compound that has been studied for its pharmacological activities . It’s a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .
Synthesis Analysis
The compound is synthesized as part of efforts to combat antimicrobial and anticancer drug resistance. The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Molecular Structure Analysis
The molecular structure of “N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide” was confirmed by physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .科学研究应用
抗菌活性
2-氯乙酰胺-N-[4-(4-溴苯基)-1,3-噻唑-2-基]衍生物因其潜在的抗菌特性而受到研究。 研究工作致力于对抗病原体的抗菌药物耐药性,这是医学治疗中的一项重大挑战 .
抗癌活性
这些化合物也因其抗癌特性而受到探索。 重点是克服癌细胞的耐药性,并提高化疗药物的有效性和选择性 .
细胞毒性
一些衍生物对人肿瘤细胞系显示出细胞毒性活性,这对于开发新的癌症治疗方法至关重要。 正在评估细胞毒性作用,以确定针对特定类型癌症的最有效化合物 .
分子建模
进行分子建模研究以了解这些化合物与生物靶标的相互作用。 这有助于预测其行为和作为药物的潜力 .
衍生物的合成
合成2-氯乙酰胺-N-[4-(4-溴苯基)-1,3-噻唑-2-基]的新衍生物是研究的活跃领域。 然后对这些衍生物进行各种生物活性测试,以寻找更有效和更具选择性的药物 .
物理化学表征
未来方向
The compound has shown promising results in in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests that it has the potential to be used as a lead compound for rational drug designing .
作用机制
Target of Action
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide is a synthetic compound that has been studied for its potential antimicrobial and antiproliferative activities . The primary targets of this compound are bacterial (Gram positive and Gram negative) and fungal species, as well as oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Mode of Action
The compound interacts with its targets through a series of chemical reactions, leading to the formation of new chemical compounds . This disrupts the normal functioning of the target cells, leading to their death or inhibition of growth .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in lipid biosynthesis in bacteria . By blocking these pathways, the compound disrupts the integrity of the bacterial cell wall, leading to cell death . The downstream effects include the inhibition of bacterial growth and proliferation .
Pharmacokinetics
The lipophilic character of the compound, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains . This suggests that the compound may have good absorption and distribution properties, which could enhance its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of bacterial and fungal growth, as well as the death of cancer cells . In vitro studies have shown promising antimicrobial activity against various bacterial and fungal species . Additionally, the compound has demonstrated significant antiproliferative activity against the MCF7 breast cancer cell line .
Action Environment
The action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, temperature and humidity can impact the stability of the compound
属性
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2OS/c12-8-3-1-7(2-4-8)9-6-17-11(14-9)15-10(16)5-13/h1-4,6H,5H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEOBADTQIURFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



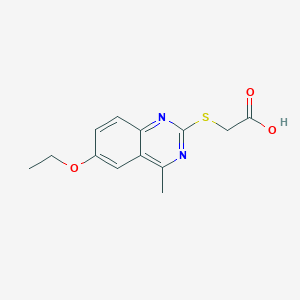
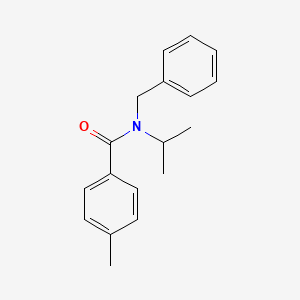

![1-Propanone, 1-phenyl-3-[2-(phenylmethoxy)phenyl]-](/img/structure/B1633794.png)
![1,4-Dioxaspiro[4.5]decane, 8-(methylthio)-](/img/structure/B1633795.png)
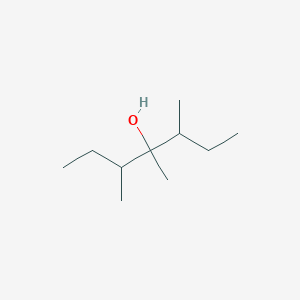
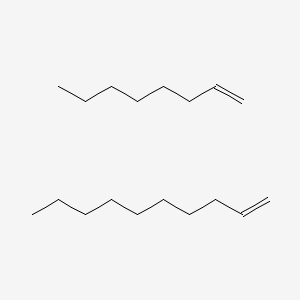
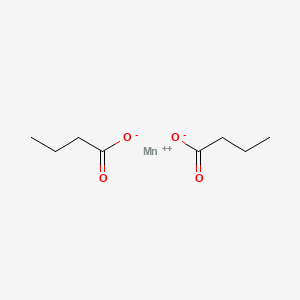



![4-methyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B1633825.png)
![3-[(4-chlorophenyl)methylidene]-1H-indol-2-one](/img/structure/B1633826.png)
